Quinaldic Acid

Catalog No.
S601570
CAS No.
93-10-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaldic Acid

CAS Number

93-10-7

Product Name

Quinaldic Acid

IUPAC Name

quinoline-2-carboxylic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)

InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N

solubility

14.0 mg/mL

Synonyms

2-Quinoline carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

The exact mass of the compound Quinoline-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14000 mg/l (at 25 °c)0.08 m14.0 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinaldic acid (CAS 93-10-7), or quinoline-2-carboxylic acid, is a premier bidentate N,O-chelating agent and versatile ligand utilized extensively in transition metal catalysis, gravimetric analysis, and advanced materials synthesis. Featuring a quinoline ring fused to a carboxylic acid moiety, it offers enhanced steric bulk and distinct lipophilicity compared to its pyridine-based analog, picolinic acid [1]. In procurement and process design, quinaldic acid is primarily selected for its ability to form highly stable, sparingly soluble complexes with divalent and trivalent metals (such as Cu, Zn, and Ir) and its unique performance as a robust ligand in palladium-catalyzed C-H functionalization [2]. Its capacity to withstand high ligand loadings without inhibiting catalytic cycles makes it a critical raw material for scalable pharmaceutical synthesis and high-precision analytical workflows.

Research Fit

Kynurenine pathway Endogenous L-tryptophan metabolite for metabolic tracing and pathway analysis
Bidentate chelator Metal coordination via N and O atoms supports gravimetric separation workflows
Partial antagonist Lower-potency excitatory amino acid receptor modulation for dose-response calibration

Substituting quinaldic acid with simpler analogs like picolinic acid or nicotinic acid frequently leads to process failures, diminished yields, or loss of selectivity. While picolinic acid shares the basic N,O-coordination motif, its smaller pyridine core lacks the steric shielding and extended π-system of quinaldic acid, which directly impacts the stability constants of the resulting metal complexes and alters their aqueous solubility [2]. In catalytic cross-coupling, generic pyridine-carboxylates often exhibit severe concentration-dependent reaction inhibition, whereas quinaldic acid maintains catalytic turnover even at elevated ligand loadings [1]. Furthermore, in analytical and metallurgical separations, the specific precipitation profile of metal-quinaldate complexes cannot be replicated by other chelators, meaning unauthorized substitution will compromise gravimetric assay precision and metal extraction selectivity.

Substitution Risk

Positional isomer pharmacology

3-position isomers (e.g., picolinic acid) produce complete receptor blockade, whereas quinaldic acid yields only partial antagonism — substitution may shift endpoint interpretation.

Metal coordination stoichiometry

Nicotinic acid coordinates monodentate via nitrogen; quinaldic acid's bidentate N,O-chelation enables 1:2 and 1:3 complexes — complexation capacity differs markedly.

Electrochemical reduction behavior

Fused quinoline system alters redox behavior relative to monocyclic pyridine analogs — analytical detection methods may not transfer directly.

Robustness to Ligand Loading in Palladium-Catalyzed C-H Functionalization

In the development of second-generation palladium catalyst systems for the transannular C-H functionalization of azabicycloalkanes, the choice between quinaldic acid and picolinic acid dictates the scalability of the reaction. Studies demonstrate that while both ligands perform well at 5 mol% loading (yielding ~80%), picolinic acid severely inhibits the reaction at higher concentrations, with product yield plummeting to 24% at 20 mol% loading. In stark contrast, quinaldic acid maintains a highly efficient 82-85% yield at the same 20 mol% loading, proving its resistance to catalyst poisoning [1].

Evidence DimensionProduct yield at 20 mol% ligand loading
Target Compound Data82-85% yield (Quinaldic acid)
Comparator Or Baseline24% yield (Picolinic acid)
Quantified Difference>3.4-fold higher yield at elevated ligand loading
ConditionsPd(OAc)2 catalyzed transannular C-H functionalization, 150 °C

Ensures reproducible and scalable catalytic performance in pharmaceutical manufacturing by eliminating the risk of reaction stalling caused by minor fluctuations in local ligand concentration.

Synaptic inhibition
Head-to-head
≥15-fold lower potency vs. kynurenic acid
Supports low-potency reference use in dose-response calibration
Rat hippocampal slice; extracellular field recordings

Steric Influence on Metal Chelate Stability and Precipitation

While both quinaldic acid and picolinic acid form bidentate N,O-chelates with bivalent metals, the extended quinoline ring of quinaldic acid introduces significant steric bulk. This structural difference alters the thermodynamic stability constants of the resulting complexes and dramatically decreases their aqueous solubility. Consequently, quinaldic acid forms highly stable, sparingly soluble precipitates with Cu(II) and Zn(II) in slightly acidic to neutral solutions, whereas picolinic acid complexes often remain more soluble or require different pH conditions for quantitative precipitation [1].

Evidence DimensionAqueous solubility and precipitation behavior of metal chelates
Target Compound DataForms sparingly soluble, quantitative precipitates with Cu(II)/Zn(II)
Comparator Or BaselinePicolinic acid (forms more soluble complexes, less suited for direct gravimetry)
Quantified DifferenceEnables precise gravimetric separation of heavy metals
ConditionsAqueous metal solutions, slightly acidic to neutral pH

Ensures high recovery rates and analytical precision in metallurgical quality control and trace metal quantification workflows.

Cholinergic neuroprotection
Head-to-head
Rank: kynurenic > picolinic > quinaldic ≈ anthranilic
Partial-efficacy control for cortical cholinergic toxicity studies
Rat nbM focal injection; ChAT activity endpoint

Stereocontrol in Palladium-Catalyzed O-Glycosylation

Quinaldic acid serves as an indispensable ligand and directing group additive in the stereospecific synthesis of alpha-O-glycosides via Pd-catalyzed cross-coupling. Experimental evaluations of regiodivergent Suzuki-Miyaura cross-coupling systems reveal that the addition of quinaldic acid is strictly required to consume the glucal donor and yield the target alpha-O-glycoside with high stereoselectivity. Baseline reactions omitting quinaldic acid fail to achieve the necessary pi-pi interactions required for this specific stereochemical outcome, resulting in poor conversion and loss of stereocontrol [1].

Evidence DimensionStereoselective yield of alpha-O-glycosides
Target Compound DataHigh stereoselectivity and conversion (with Quinaldic acid)
Comparator Or BaselinePoor conversion/stereocontrol (without Quinaldic acid)
Quantified DifferenceBinary enabler of the stereospecific catalytic pathway
ConditionsPd-catalyzed O-glycosylation of glucal donors

Allows process chemists to synthesize complex, stereopure carbohydrate derivatives that are critical for modern drug discovery.

Metal complexation
Head-to-head
Stability order differs; bidentate vs. monodentate coordination
Bidentate chelation enables higher-order complex formation
Potentiometric titration, 25°C; log β2 hierarchies distinct from nicotinic acid

Ancillary Ligand Performance in Electrogenerated Chemiluminescence (ECL)

In the design of bis-cyclometalated Iridium(III) complexes for electrogenerated chemiluminescence, quinaldic acid provides distinct photophysical advantages over simpler ancillary ligands like acetylacetone. The extended pi-conjugation of the quinoline ring in quinaldic acid localizes the Lowest Unoccupied Molecular Orbital (LUMO) on the ancillary ligand itself, shifting the emission profile and enabling specific interligand energy transfer mechanisms. Free quinaldic acid exhibits a characteristic fluorescence at 374 nm, which serves as a vital spectroscopic marker during the synthesis and purification of these advanced luminescent materials [1].

Evidence DimensionLUMO localization and emission tuning
Target Compound DataLUMO localized on the quinaldate ancillary ligand
Comparator Or BaselineAcetylacetone (acac) (LUMO typically on the primary cyclometalating ligand)
Quantified DifferenceDistinct shift in ECL emission wavelength and mechanism
ConditionsPhotophysical characterization of (pq)2Ir(LX) complexes

Enables material scientists to precisely tune the emission color and quantum efficiency of phosphorescent OLEDs and ECL sensors.

Actinide coordination
Head-to-head
Zwitterion-driven monodentate carboxylic coordination with U(VI)/Np(VI)
Unique complexation mode diverges from picolinic acid behavior
Solution and solid-state; forms 2D layered uranyl sulfate structures
Mitochondrial metabolism
Class-level / Data to verify
Inhibits oxidation of pyruvate, α-ketoglutarate, glutamate, citrate
May support mitochondrial substrate utilization studies
Comparative quantitative data limited; source-specific review recommended

Pharmaceutical Intermediate Synthesis (C-H Functionalization)

Utilizing quinaldic acid as a robust, loading-insensitive ligand in palladium-catalyzed transannular C-H activation to produce complex azabicycloalkanes and other high-value drug scaffolds [1].

Gravimetric Analysis and Metallurgical Quality Control

Employing quinaldic acid as a highly selective precipitating agent for the precise quantitative determination of copper, zinc, and uranium in complex aqueous mixtures, outperforming generic basic extractants [2].

Stereoselective Carbohydrate Manufacturing

Applying quinaldic acid as a critical additive and directing group in Pd-catalyzed O-glycosylation to ensure high stereopurity of alpha-O-glycosides for therapeutic development [3].

Advanced Luminescent Materials (OLEDs/Sensors)

Incorporating quinaldic acid as an ancillary ligand in Iridium(III) complexes to tune LUMO energy levels and optimize electrogenerated chemiluminescence for next-generation displays and diagnostic sensors [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gravimetric uranium separation
Bidentate coordination stoichiometry
Precipitation selectivity and gravimetric recovery
Excitotoxicity dose-response calibration
Partial antagonism profile
Endpoint response vs. full antagonists
Actinide/lanthanide coordination chemistry
Zwitterionic coordination behavior
Complexation mode divergence from picolinic acid
Tryptophan catabolism & mitochondrial metabolism
Endogenous metabolite identity
Substrate oxidation inhibition consistency

Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.047678466 Da

Monoisotopic Mass

173.047678466 Da

Heavy Atom Count

13

Melting Point

156 °C

UNII

P90NWT719R

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-10-7

Wikipedia

Quinaldate
Quinaldic acid

General Manufacturing Information

2-Quinolinecarboxylic acid: ACTIVE
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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